
Methyl 2-(2-methoxy-4-methylphenyl)hydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-methoxy-4-methylphenyl)hydrazine-1-carboxylate is an organic compound with a complex structure that includes a hydrazine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-methoxy-4-methylphenyl)hydrazine-1-carboxylate typically involves the reaction of 2-methoxy-4-methylphenylhydrazine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Products may include corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Various substituted hydrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-methoxy-4-methylphenyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-methoxy-4-methylphenyl)hydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Hydrazine, (4-methylphenyl)-: Similar structure but lacks the methoxy and carboxylate groups.
4-Methoxy-2-methylphenylhydrazine hydrochloride: Similar but includes a hydrochloride salt form.
Methyl (E)-1-(2-((E)-2-methoxy-1-(methoxy-imino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates: Structurally related with additional functional groups.
Uniqueness: Methyl 2-(2-methoxy-4-methylphenyl)hydrazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
60931-55-7 |
|---|---|
Molekularformel |
C10H14N2O3 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
methyl N-(2-methoxy-4-methylanilino)carbamate |
InChI |
InChI=1S/C10H14N2O3/c1-7-4-5-8(9(6-7)14-2)11-12-10(13)15-3/h4-6,11H,1-3H3,(H,12,13) |
InChI-Schlüssel |
FPZJOGATMZIVFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NNC(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


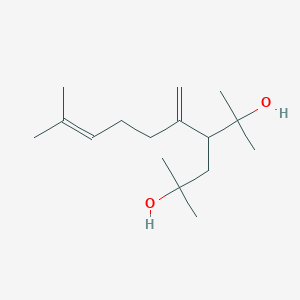
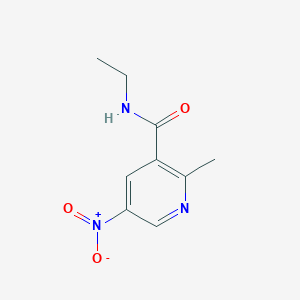

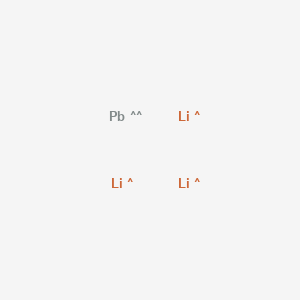
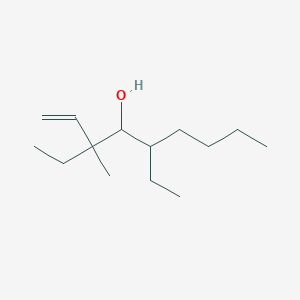
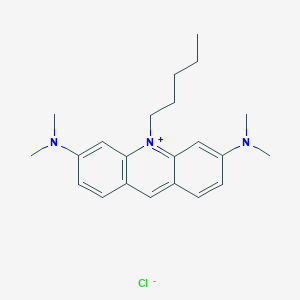

![N-[(3,4-Dimethoxyphenyl)carbamoyl]acetamide](/img/structure/B14599946.png)

![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal)](/img/structure/B14599956.png)
![1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14599977.png)
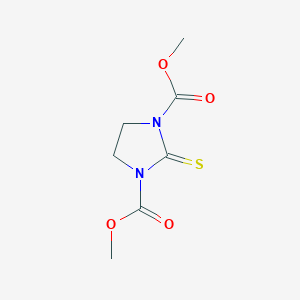
![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)

